6-methanesulfonylpyridazine-3-carboxylic acid
Description
Significance of Pyridazine (B1198779) Heterocycles in Synthetic and Mechanistic Chemistry
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts distinct physicochemical properties to the molecule, including weak basicity, a high dipole moment, and the capacity for robust hydrogen bonding. These characteristics are of considerable importance in drug-target interactions and molecular recognition. The electron-deficient nature of the pyridazine ring, a consequence of the electronegativity of the nitrogen atoms, influences its reactivity and the properties of its substituents. In synthetic chemistry, pyridazines serve as versatile building blocks for the construction of more complex molecular architectures, including various fused heterocyclic systems. The ability to functionalize the pyridazine ring at different positions allows for the fine-tuning of a molecule's steric and electronic properties, making it an attractive scaffold in medicinal chemistry and materials science.
Overview of Carboxylic Acid Functionalities in Heterocyclic Systems
Furthermore, the acidity of the carboxyl group allows for the formation of salts, which can improve a compound's solubility and bioavailability. In the context of drug design, the carboxylic acid group is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity. The presence of this functional group can also impact a compound's metabolic stability and pharmacokinetic profile.
Specific Research Interest in 6-Substituted Pyridazine-3-Carboxylic Acid Derivatives
There is a notable and growing research interest in 6-substituted pyridazine-3-carboxylic acid derivatives. This interest stems from the potential to modulate the biological activity and physicochemical properties of the pyridazine core through substitution at the 6-position. The introduction of various functional groups at this position can lead to the discovery of novel compounds with a wide range of applications.
For example, the synthesis of derivatives such as 6-methoxypyridazine-3-carboxylic acid has been explored for its potential use as an intermediate in the development of new pharmaceutical agents. chemimpex.com The investigation of different substituents at the 6-position allows researchers to systematically probe structure-activity relationships and optimize compounds for specific biological targets. This has led to the exploration of these derivatives in various therapeutic areas.
Definitive Nomenclature and Structural Representation of 6-Methanesulfonylpyridazine-3-Carboxylic Acid
The compound at the center of this article is systematically named 6-(methylsulfonyl)pyridazine-3-carboxylic acid . According to IUPAC nomenclature, the numbering of the pyridazine ring begins at one of the nitrogen atoms and proceeds around the ring. The carboxylic acid group is located at position 3, and the methanesulfonyl group (-SO₂CH₃) is at position 6.
Below is the structural representation and key identifiers for this compound:
Structural Representation:
Structure
3D Structure
Properties
CAS No. |
1781052-64-9 |
|---|---|
Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
6-methylsulfonylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c1-13(11,12)5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10) |
InChI Key |
MREWPRCJWGKLHU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for 6 Methanesulfonylpyridazine 3 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. For 6-methanesulfonylpyridazine-3-carboxylic acid, two primary retrosynthetic disconnections are considered the most logical.
The first and most common disconnection is at the carbon-sulfur (C-S) bond of the sulfonyl group. This approach simplifies the target molecule to a halogenated pyridazine (B1198779) precursor, specifically 6-chloropyridazine-3-carboxylic acid. The methanesulfonyl moiety is then considered to be introduced via a nucleophilic aromatic substitution (SNAr) reaction, using a synthetic equivalent of a methanesulfonyl anion, such as sodium methanesulfinate (B1228633).
A second, more fundamental disconnection strategy involves breaking the bonds that form the pyridazine ring itself. This approach leads back to an acyclic 1,4-dicarbonyl compound and hydrazine (B178648). The substituents—the carboxylic acid and the methanesulfonyl group—would need to be present on the dicarbonyl backbone prior to the ring-closing cyclocondensation reaction. This strategy is more convergent but relies on the availability of a suitably functionalized and potentially complex dicarbonyl precursor.
Synthesis from Halogenated Pyridazine Carboxylic Acid Precursors
This pathway is a well-established and frequently utilized method for constructing substituted pyridazines. It involves a two-stage process: the preparation of a key halogenated intermediate followed by the introduction of the desired sulfonyl group.
The pivotal intermediate for this synthetic route is 6-chloropyridazine-3-carboxylic acid. A common and effective method for its preparation is the oxidation of an inexpensive, commercially available starting material, 3-chloro-6-methylpyridazine. google.com The methyl group at the 6-position of the pyridazine ring is susceptible to oxidation by strong oxidizing agents, converting it directly to a carboxylic acid.
The reaction is typically carried out in a strong acidic medium, such as concentrated sulfuric acid, which activates the oxidizing agent and facilitates the reaction. google.com Common oxidants for this transformation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). The choice of oxidant can influence the reaction conditions and yield. google.com For example, oxidation with potassium permanganate may proceed at elevated temperatures (e.g., 80°C), while the use of potassium dichromate might be effective at slightly lower temperatures (e.g., 50°C). google.com Following the reaction, the product is isolated by quenching the reaction mixture in ice water and extracting with an organic solvent. google.com
| Oxidizing Agent | Reaction Temperature | Reported Yield | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | 80 °C | 52% | google.com |
| Potassium Dichromate (K₂Cr₂O₇) | 50 °C | 65% | google.com |
With 6-chloropyridazine-3-carboxylic acid in hand, the methanesulfonyl group can be introduced in one of two primary ways.
Nucleophilic Displacement: The most direct method is a nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes the carbon atoms, particularly those adjacent to the nitrogens and bearing a leaving group, susceptible to attack by nucleophiles. nih.govlibretexts.org In this case, the chloride at the 6-position is displaced by a methanesulfinate salt, typically sodium methanesulfinate (NaSO₂CH₃). The reaction is often performed in a polar aprotic solvent like dimethylsulfoxide (DMSO) at room temperature or with gentle heating. mdpi.com This reaction directly forms the C-S bond and establishes the sulfone functionality in a single step.
Oxidation Chemistry: An alternative, two-step approach involves first introducing a thioether group, which is then oxidized to the sulfone.
Thioether Formation: 6-chloropyridazine-3-carboxylic acid is first treated with a sulfur nucleophile, such as sodium thiomethoxide (NaSCH₃), to displace the chloride and form 6-(methylthio)pyridazine-3-carboxylic acid.
Oxidation: The resulting thioether is then subjected to oxidation. This transformation is reliably achieved using a variety of oxidizing agents. Common reagents for converting thioethers to sulfones include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (B1194676) (Oxone®), or hydrogen peroxide in the presence of a suitable catalyst. The high reactivity of sulfonyl groups as leaving groups in some heterocyclic systems means that reaction conditions must be carefully controlled to achieve the desired product without side reactions. rsc.org
Direct Pyridazine Ring Construction Approaches Relevant to Carboxylic Acid Formation
These methods build the pyridazine ring from acyclic precursors, incorporating the required functional groups during the ring-formation step.
The classical synthesis of the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (N₂H₄) or its hydrate. thieme-connect.de To apply this method to the synthesis of this compound, a specialized 1,4-dicarbonyl precursor is required.
The hypothetical precursor would be a compound such as a 2-(methanesulfonyl)-4,5-dioxopentanoic acid ester. In this molecule, the two ketone functionalities constitute the 1,4-dicarbonyl system. Reaction with hydrazine would proceed via initial formation of a dihydrazone, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic pyridazine ring. The ester group would then be hydrolyzed in a final step to afford the target carboxylic acid. While this route is conceptually straightforward, the synthesis of the required highly functionalized dicarbonyl starting material can be complex and may present its own synthetic challenges.
More advanced strategies for pyridazine synthesis involve pericyclic reactions, most notably inverse-electron-demand Diels-Alder reactions. organic-chemistry.orgorganic-chemistry.org In this type of [4+2] cycloaddition, an electron-poor diene reacts with an electron-rich dienophile.
To form a pyridazine ring, a 1,2-diazine precursor like a 1,2,4,5-tetrazine (B1199680) derivative can serve as the diene component. For the synthesis of the target molecule, one could envision a reaction between a tetrazine bearing the methanesulfonyl group and a dienophile such as ethyl propiolate, which contains the precursor to the carboxylic acid group. The cycloaddition would be followed by the elimination of a stable small molecule, typically dinitrogen (N₂), to yield the aromatic dihydropyridazine, which would then oxidize to the final pyridazine product. This approach offers a powerful way to construct the ring system with specific substitution patterns, although the stability and accessibility of the required precursors are key considerations.
Functional Group Interconversion Strategies for the Carboxylic Acid Group
The carboxylic acid group at the 3-position of the 6-methanesulfonylpyridazine core is a versatile handle for molecular elaboration. Its conversion into other functional groups such as esters, amides, and alcohols opens up pathways for creating a wide array of derivatives.
Esterification is a fundamental transformation of carboxylic acids, often employed to mask the acidity of the carboxyl group, improve solubility, or prepare for subsequent reactions. The direct condensation of a carboxylic acid with an alcohol, known as Fischer esterification, is a common method that is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄). nih.govmasterorganicchemistry.com This equilibrium-driven reaction often requires the use of excess alcohol or the removal of water to achieve high yields. masterorganicchemistry.com For substrates sensitive to strong acids, alternative methods utilizing coupling agents can be employed. organic-chemistry.org For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) allows for esterification to proceed under milder, non-acidic conditions. organic-chemistry.org
Saponification is the hydrolysis of an ester back to its corresponding carboxylate salt, typically achieved by treatment with a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in an aqueous solution. youtube.comyoutube.com This reaction is effectively the reverse of esterification and proceeds via nucleophilic acyl substitution. youtube.com The process is crucial for deprotection strategies in multi-step syntheses.
| Transformation | Reagents & Conditions | Description | Typical Application |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., EtOH, MeOH), cat. H₂SO₄, reflux | Acid-catalyzed direct condensation of a carboxylic acid and an alcohol. nih.govmasterorganicchemistry.com | Synthesis of simple alkyl esters for purification or as intermediates. |
| Esterification (Coupling Agent) | Alcohol, EDCI or DCC, DMAP, aprotic solvent (e.g., CH₂Cl₂) | Mild conditions suitable for acid-sensitive substrates. orgsyn.org | Synthesis of complex or sterically hindered esters. |
| Saponification | Ester, aq. NaOH or LiOH, heat | Base-mediated hydrolysis of an ester to a carboxylate salt. youtube.com | Deprotection of an ester to reveal the carboxylic acid. |
The formation of an amide bond is one of the most significant reactions in medicinal chemistry. Direct amidation of carboxylic acids with amines requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. sci-hub.se Modern synthetic chemistry largely relies on the use of coupling reagents to activate the carboxylic acid, allowing the reaction to proceed under mild conditions. uni-kiel.de These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. uniurb.it
A wide variety of coupling reagents, many borrowed from peptide synthesis, are available. These include carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU). uni-kiel.depeptide.com The choice of reagent can be critical for achieving high yields, especially with sterically hindered substrates or when trying to prevent racemization of chiral centers. uni-kiel.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues are often used in conjunction with coupling reagents to enhance reaction rates and suppress side reactions. uniurb.it
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDCI | Widely used and cost-effective; byproduct removal can be an issue (DCU is a precipitate, EDCI byproducts are water-soluble). orgsyn.org |
| Phosphonium Salts | BOP, PyBOP, BroP | Highly efficient, particularly for hindered couplings. Some generate carcinogenic byproducts (HMPA from BOP). uni-kiel.de |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | Fast reaction rates and low racemization, especially with HATU. uniurb.itpeptide.com COMU is an excellent replacement for HOBt-based reagents. |
| Other | DEPBT, T3P, MTM | Includes various other activating agents, such as silicon-based reagents like Methyltrimethoxysilane (MTM), which offer alternative reactivity and workup procedures. peptide.comnih.gov |
The carboxylic acid functional group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. The reaction proceeds via the formation of an aluminum or borate (B1201080) ester intermediate, which is then hydrolyzed during workup to yield the alcohol.
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is another potential transformation. For heteroaromatic carboxylic acids, the ease of decarboxylation is highly dependent on the position of the carboxyl group relative to the heteroatoms. For pyridinecarboxylic acids, the 2-isomer (picolinic acid) decarboxylates significantly more readily than the 3- or 4-isomers upon heating. stackexchange.comcdnsciencepub.com This is attributed to a mechanism involving a zwitterionic intermediate where the positively charged nitrogen stabilizes the negative charge that develops on the ring carbon as CO₂ departs. cdnsciencepub.com By analogy, the 3-carboxylic acid of the pyridazine ring would be expected to undergo decarboxylation under thermal conditions, although the stability of the resulting carbanionic intermediate would be influenced by the electronic effects of the 6-methanesulfonyl substituent.
| Transformation | Typical Reagents | Product | Notes |
|---|---|---|---|
| Reduction | 1. LiAlH₄ or BH₃·THF in THF 2. Aqueous workup | Primary Alcohol | Requires strong, non-selective reducing agents. |
| Decarboxylation | Heat, often in a high-boiling solvent or neat | 6-Methanesulfonylpyridazine | Feasibility and required temperature depend on the stability of the intermediate. The rate for pyridinecarboxylic acids is highly position-dependent. stackexchange.comcdnsciencepub.com |
Optimization of Reaction Conditions and Process Efficiency
Achieving high yield, purity, and efficiency in the synthesis of this compound and its derivatives requires careful optimization of reaction parameters. Key factors include the choice of solvent, temperature control, and the selection of appropriate catalysts and ligands.
The choice of solvent can dramatically influence the outcome of a chemical reaction by affecting solubility, reaction rates, and even the reaction pathway. For instance, in the synthesis of pyridazines via Cu(II)-catalyzed aerobic cyclizations, the use of acetonitrile (B52724) (MeCN) as the solvent can yield 1,6-dihydropyridazines, while switching to acetic acid (AcOH) can lead directly to the aromatic pyridazine product. organic-chemistry.org Solvent polarity, proticity, and boiling point must be considered to ensure all reagents remain in solution and that the reaction proceeds at a suitable rate.
Temperature control is equally critical. Many reactions are highly exothermic, and insufficient cooling can lead to runaway reactions and the formation of impurities. Conversely, some reactions require elevated temperatures to overcome activation energy barriers. Precise temperature management is essential for maximizing the yield of the desired product while minimizing side reactions, such as decomposition or the formation of regioisomers.
Many synthetic routes to functionalized pyridazines rely on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). rsc.orgresearchgate.net The efficiency and selectivity of these reactions are profoundly influenced by the choice of the catalyst system, which comprises a metal precursor (e.g., Pd(OAc)₂) and a supporting ligand. rsc.org
The ligand plays a pivotal role in stabilizing the metal center and modulating its reactivity. rsc.org Phosphine-based ligands and N-heterocyclic carbenes (NHCs) are the two most prominent classes of ligands in modern cross-coupling chemistry. rsc.orgnih.gov Key properties of a ligand that determine its effectiveness include its steric bulk (often quantified by the cone angle) and its electronic properties (its ability to donate or accept electron density). rsc.org
Steric Bulk: Bulkier ligands tend to promote the formation of monoligated, highly reactive catalytic species and can facilitate the final reductive elimination step of the catalytic cycle. nih.gov
Electronic Properties: Electron-rich ligands generally accelerate the initial oxidative addition step, which is often rate-limiting, particularly with less reactive substrates like aryl chlorides. youtube.com
The development of specialized ligands, such as the dialkylbiarylphosphines (Buchwald-type ligands), has been instrumental in expanding the scope of cross-coupling reactions to include previously challenging substrates. nih.gov Rational ligand design involves fine-tuning these steric and electronic parameters to create a catalyst system that is optimized for a specific transformation, leading to higher yields, faster reactions, and milder conditions. thieme-connect.com
| Ligand Type | Examples | General Application/Features |
|---|---|---|
| Simple Triarylphosphines | PPh₃, P(o-tol)₃ | First-generation ligands; effective for simple couplings but often require harsh conditions. youtube.com |
| Bulky, Electron-Rich Alkylphosphines | PCy₃, P(t-Bu)₃ | Effective for coupling unreactive aryl chlorides due to high electron-donating ability. youtube.com |
| Dialkylbiarylphosphines (Buchwald-type) | SPhos, XPhos, RuPhos | State-of-the-art for a wide range of C-C, C-N, and C-O couplings; balances steric bulk and electronic richness for high catalytic activity. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SImes | Strong σ-donors, often more thermally stable than phosphines; particularly effective for sterically demanding substrates. nih.gov |
Yield Enhancement and Side Product Minimization
Nucleophilic Aromatic Substitution:
The substitution of the chlorine atom in 6-chloropyridazine-3-carboxylic acid or its ester with a methylthiolate source is a crucial step. To enhance the yield of this SNAr reaction, several factors can be controlled. The choice of solvent is important, with polar aprotic solvents like THF being found to be efficient. The selection of a non-nucleophilic base is also critical to prevent unwanted side reactions; potassium t-butoxide is often a suitable choice. Reaction temperature and time are also key parameters, with microwave irradiation showing potential to significantly accelerate the reaction and improve yields.
Potential side products in this step can arise from competing nucleophilic attack by the solvent or base, or from decomposition of the starting material under harsh conditions. Careful control of the reaction stoichiometry and gradual addition of reagents can help to minimize these byproducts.
Oxidation of the Thioether:
The oxidation of the intermediate 6-(methylthio)pyridazine-3-carboxylic acid to the corresponding sulfone must be carefully controlled to prevent over-oxidation or the formation of sulfoxide (B87167) intermediates as the final product. The choice of oxidizing agent and reaction conditions are paramount for achieving high yields of the desired sulfone.
Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The stoichiometry of the oxidant is a critical parameter; using approximately two equivalents of the oxidizing agent typically favors the formation of the sulfone. The reaction temperature also plays a significant role in selectivity. Lower temperatures can often favor the formation of the sulfoxide, while higher temperatures can promote the formation of the sulfone. However, excessively high temperatures can lead to degradation and the formation of undesired byproducts.
To minimize side products, such as the sulfoxide, a careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential. This allows for the reaction to be quenched once the starting thioether has been consumed and the desired sulfone is the major product. The choice of solvent can also influence the reaction, with chlorinated solvents like dichloromethane (B109758) being commonly employed.
| Reaction Step | Key Optimization Parameters | Potential Side Products | Minimization Strategies |
| Nucleophilic Aromatic Substitution | Solvent (e.g., THF), Base (e.g., t-BuOK), Temperature, Reaction Time | Products of reaction with solvent/base, Decomposition products | Use of polar aprotic solvents, non-nucleophilic bases, and controlled reaction conditions |
| Oxidation | Oxidizing Agent (e.g., m-CPBA), Stoichiometry, Temperature | Sulfoxide intermediate, Over-oxidation products | Precise control of oxidant stoichiometry (approx. 2 equiv.), optimization of reaction temperature, reaction monitoring |
Mechanistic Elucidation of Key Synthetic Transformations
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is fundamental for rational optimization and troubleshooting of the synthetic process. The two pivotal transformations, nucleophilic aromatic substitution and thioether oxidation, proceed through distinct mechanistic pathways.
Mechanism of Nucleophilic Aromatic Substitution:
The substitution of the chlorine atom at the 6-position of the pyridazine ring by a methylthiolate nucleophile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of aromatic systems bearing electron-withdrawing groups and a good leaving group.
The reaction is initiated by the attack of the nucleophile (e.g., sodium thiomethoxide) on the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the pyridazine ring, which is further activated by the presence of the nitrogen atoms. This initial nucleophilic addition leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ring nitrogen atoms. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the 6-(methylthio)pyridazine product. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and the presence of the electron-withdrawing carboxylic acid group (or its ester) can further influence this stability.
Mechanism of Thioether Oxidation:
The oxidation of the 6-(methylthio)pyridazine-3-carboxylic acid intermediate to the final 6-methanesulfonyl product is a two-step process, proceeding through a sulfoxide intermediate. When using a peroxy acid like m-CPBA, the reaction mechanism involves the nucleophilic attack of the sulfur atom of the thioether on the electrophilic oxygen atom of the peroxy acid.
In the first step, one equivalent of the oxidizing agent reacts with the thioether to form the corresponding sulfoxide. The sulfur atom, with its lone pair of electrons, acts as the nucleophile, attacking the outer oxygen of the peroxy acid and leading to the cleavage of the weak O-O bond. This results in the formation of the sulfoxide and a molecule of the corresponding carboxylic acid (e.g., m-chlorobenzoic acid).
Advanced Spectroscopic and Analytical Characterization Techniques for 6 Methanesulfonylpyridazine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
A complete structural elucidation of 6-methanesulfonylpyridazine-3-carboxylic acid using NMR spectroscopy relies on the analysis of ¹H and ¹³C spectra, along with various 2D correlation experiments. This would involve the precise assignment of chemical shifts and coupling constants for each proton and carbon atom in the molecule, providing a clear picture of its atomic connectivity and molecular framework.
One-Dimensional (1D) NMR: ¹H and ¹³C NMR
Detailed ¹H and ¹³C NMR data for this compound are not available in the surveyed literature. Such data would be presented in tabular format, detailing chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in Hertz (Hz) for the protons, and chemical shifts for the distinct carbon environments within the molecule.
Two-Dimensional (2D) NMR: COSY, HMQC/HSQC, HMBC for Connectivity and Assignment
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide information on longer-range (2-3 bond) correlations between protons and carbons. The absence of this data precludes a detailed connectivity analysis.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques, such as FT-IR and Raman, provide valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. The characteristic vibrational frequencies of the sulfonyl, carboxylic acid, and pyridazine (B1198779) moieties would be key to its characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group, and various vibrations associated with the pyridazine ring. A data table listing the experimental vibrational frequencies (in cm⁻¹) and their corresponding assignments is not available.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. A Raman spectrum of the target compound would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The lack of published Raman data for this compound means that a comparative vibrational analysis cannot be performed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, the molecular formula is C₆H₆N₂O₄S. HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₄S |
| Nominal Mass | 202 u |
| Monoisotopic Mass | 202.0075 u |
| Ion Type (Example) | [M+H]⁺ (Protonated) |
| Calculated Exact Mass of [M+H]⁺ | 203.0148 u |
| Ion Type (Example) | [M-H]⁻ (Deprotonated) |
| Calculated Exact Mass of [M-H]⁻ | 201.0000 u |
This interactive table outlines the theoretical mass values used in HRMS to confirm the elemental composition of the target compound.
Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule. A precursor ion (e.g., the protonated molecular ion, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, fragmentation is expected to occur at the functional groups. Key fragmentation pathways would likely involve:
Decarboxylation: A characteristic loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.
Loss of the Carboxyl Group: Cleavage resulting in the loss of the entire COOH group (45 Da).
Cleavage of the Sulfonyl Group: Fragmentation involving the methanesulfonyl moiety, such as the loss of a methyl radical (•CH₃, 15 Da) followed by sulfur dioxide (SO₂, 64 Da), or the loss of the entire methanesulfonyl radical (•SO₂CH₃, 79 Da).
Ring Fragmentation: Cleavage of the pyridazine ring itself, leading to various smaller charged fragments. nih.govresearchgate.netlew.ro
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 203.01)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 203.01 | 159.02 | CO₂ (44.00 Da) | Protonated 6-methanesulfonylpyridazine |
| 203.01 | 185.00 | H₂O (18.01 Da) | Acylium ion from carboxylic acid |
| 203.01 | 124.01 | •SO₂CH₃ (79.00 Da) | Protonated pyridazine-3-carboxylic acid radical cation |
This interactive table presents a plausible fragmentation pathway, which is essential for structural confirmation via MS/MS analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the types of electronic transitions possible within the molecule.
The structure of this compound contains a pyridazine ring, which is a heteroaromatic chromophore. This system contains π electrons and non-bonding (n) electrons on the nitrogen atoms. Consequently, two main types of electronic transitions are expected:
π → π* (pi to pi-star) transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Conjugated systems, like the pyridazine ring, exhibit these transitions.
n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They are generally of lower energy and lower intensity compared to π → π* transitions. acs.orgresearchgate.netdntb.gov.ua
The carboxylic acid and methanesulfonyl groups act as auxochromes, which can modify the absorption characteristics of the pyridazine chromophore, potentially causing shifts in the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | < 300 nm | High |
This interactive table summarizes the primary electronic transitions that would be observed in the UV-Vis spectrum of the compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsional angles.
While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds, such as pyrazine-dicarboxylic acids, allows for well-founded predictions. researchgate.nettandfonline.com A crystal structure would provide invaluable information, including:
Molecular Conformation: The precise spatial orientation of the methanesulfonyl and carboxylic acid groups relative to the pyridazine ring.
Ring Planarity: Confirmation of the aromaticity and planarity of the pyridazine ring.
Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, particularly the hydrogen bonding networks. The carboxylic acid group is a strong hydrogen bond donor and acceptor and would likely form dimeric structures or extended chains with neighboring molecules. mdpi.commdpi.comrsc.org
Table 4: Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. |
| Atomic Coordinates | The x, y, z position of every non-hydrogen atom in the molecule. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Hydrogen Bonding Geometry | The distances and angles of intermolecular hydrogen bonds. |
This interactive table lists the key structural parameters that would be obtained from a successful X-ray crystallographic analysis.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most appropriate, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
A typical method would involve a gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724). To ensure good peak shape for the acidic analyte, a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase to suppress the ionization of the carboxylic acid group.
Diode Array Detection (DAD): Provides absorbance data across a range of UV wavelengths simultaneously. This allows for the selection of the optimal wavelength for quantification, assessment of peak purity, and provides a UV spectrum that can aid in peak identification.
Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer (LC-MS) provides highly specific detection. The mass spectrometer confirms the identity of the eluting peak by its mass-to-charge ratio, offering a much higher degree of confidence than UV detection alone. researchgate.netmedicaljournalssweden.se
Table 5: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection (DAD) | 210-400 nm |
| Detection (MS) | Electrospray Ionization (ESI), Positive/Negative Mode |
This interactive table details a standard set of conditions for analyzing the purity of this compound by HPLC.
Gas Chromatography (GC) with Derivatization Techniques
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds. However, direct GC analysis of this compound is inherently challenging. The molecule's high polarity, stemming from the carboxylic acid (-COOH) and methanesulfonyl (-SO2CH3) functional groups, results in low volatility and a strong tendency to form intermolecular hydrogen bonds. colostate.eduweber.hu These characteristics lead to poor chromatographic performance, including broad, asymmetrical peaks and potential thermal degradation at the high temperatures required for elution. colostate.edu
To overcome these limitations, derivatization is an essential prerequisite for the successful GC analysis of this compound. sigmaaldrich.comgcms.cz This process involves chemically modifying the analyte to create a new compound with properties more suitable for GC. Specifically, derivatization aims to replace the active, polar hydrogen of the carboxylic acid group with a non-polar functional group, thereby increasing the molecule's volatility and thermal stability, and reducing its interaction with the GC column. weber.hugcms.czresearchgate.net The primary derivatization strategies applicable to this compound are alkylation (esterification) and silylation. researchgate.netresearchgate.net
Detailed Research Findings
Research into the GC analysis of polar compounds, particularly those containing carboxylic acids, has established several reliable derivatization methodologies. colostate.eduresearchgate.net
Alkylation (Esterification): This is a widely used technique for carboxylic acids, converting them into more volatile and stable esters. weber.hu Various reagents can accomplish this transformation:
Boron Trifluoride (BF₃) in Methanol (B129727): This reagent is effective for creating fatty acid methyl esters (FAMEs) and can be applied to other carboxylic acids. researchgate.netmdpi.com The reaction involves heating the analyte with the BF₃-Methanol solution to produce the methyl ester of this compound.
Pentafluorobenzyl Bromide (PFBBr): This reagent is particularly useful for trace analysis as it introduces a polyfluorinated group, making the derivative highly responsive to an Electron Capture Detector (ECD). researchgate.netresearchgate.net The reaction forms a pentafluorobenzyl ester, enhancing detection sensitivity significantly. researchgate.net
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent reacts quickly with carboxylic acids to form the corresponding methyl esters. researchgate.netresearchgate.net The reaction is often rapid and can be performed by heating the sample with the reagent for a short period. researchgate.net
Silylation: This is one of the most common derivatization methods in GC analysis. weber.hu It involves replacing the acidic proton of the -COOH group with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful silylating agent that reacts effectively with carboxylic acids to form TMS esters. sigmaaldrich.comresearchgate.net The reaction is often facilitated by a catalyst, such as trimethylchlorosilane (TMCS), and may require heating to ensure complete derivatization. sigmaaldrich.com The resulting TMS derivative of this compound exhibits significantly increased volatility and thermal stability, making it ideal for GC-MS analysis. gcms.cz
The choice of derivatization reagent depends on the analytical objective, such as routine quantification or ultra-trace level detection, and the detector being used (e.g., Flame Ionization Detector (FID), Mass Spectrometer (MS), or ECD). gcms.cz Following derivatization, the resulting less polar analyte is readily separated on a standard non-polar or mid-polar capillary GC column (e.g., DB-5ms, HP-1ms) and detected. GC-MS is particularly advantageous as it provides mass spectral data that confirms the identity of the derivatized analyte through its characteristic molecular ion and fragmentation patterns. mdpi.commdpi.com
The table below summarizes hypothetical GC parameters and expected outcomes for the analysis of this compound using different derivatization techniques.
Interactive Data Table: GC Derivatization Parameters for this compound
| Derivatization Reagent | Derivative Formed | Typical Reaction Conditions | GC Column (example) | Detector | Expected Outcome |
| BSTFA + 1% TMCS | This compound, TMS ester | 70°C for 30 min | 30m x 0.25mm DB-5ms | MS | Excellent peak shape; provides mass spectrum for definitive identification. |
| BF₃ in Methanol (14%) | This compound, methyl ester | 100°C for 15 min | 30m x 0.25mm DB-WAX | FID / MS | Robust and common method for esterification; suitable for quantification. |
| PFBBr | This compound, PFB ester | 60°C for 60 min with catalyst | 30m x 0.25mm DB-5 | ECD / MS | Ideal for trace analysis due to high ECD sensitivity. |
| DMF-DMA | This compound, methyl ester | 60°C for 15 min | 30m x 0.25mm HP-1ms | MS | Rapid reaction; minimal sample preparation required. |
Computational and Theoretical Investigations of 6 Methanesulfonylpyridazine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental in computational chemistry for determining the three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons (electronic structure) in a molecule. For 6-methanesulfonylpyridazine-3-carboxylic acid, these calculations would predict bond lengths, bond angles, and dihedral angles, providing the most stable, low-energy conformation of the molecule. This optimized geometry is the foundation for all further computational analyses.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules. A DFT study on this compound would calculate the electron density to determine the molecule's energy and other properties. This method offers a good balance between accuracy and computational cost. Specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) would be employed to solve the Schrödinger equation approximately. The results would provide insights into the molecule's stability, reactivity, and electronic properties. However, no dedicated DFT studies for this specific compound were found in the available literature.
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally intensive than DFT but can provide higher accuracy for certain properties. An ab initio study of this compound would offer a rigorous theoretical determination of its electronic structure and energy. No specific research employing ab initio methods for this compound has been reported in the searched sources.
Conformational Analysis and Energetic Landscapes
Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, this would be particularly important for understanding the rotation around the single bonds connecting the carboxylic acid and methanesulfonyl groups to the pyridazine (B1198779) ring. By calculating the energy of the molecule as these bonds are rotated, an energetic landscape, or potential energy surface, can be generated. This map reveals the most stable (lowest energy) conformers and the energy barriers between them. Such an analysis is crucial for understanding the molecule's flexibility and preferred shape, but specific studies on this compound are not available.
Prediction and Assignment of Spectroscopic Properties through Computational Models
Computational models can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For this compound, theoretical calculations, typically using DFT, could predict:
Infrared (IR) and Raman Spectra: By calculating vibrational frequencies, a theoretical spectrum can be generated. This helps in assigning the peaks observed in experimental spectra to specific molecular vibrations, such as the stretching of C=O, S=O, and O-H bonds.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are a powerful tool for confirming the molecular structure and assigning signals in experimental NMR spectra.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the wavelengths at which the molecule absorbs light in the UV-visible range.
Despite the utility of these methods, no computational predictions of the spectroscopic properties for this compound were found.
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. For this compound, this value would indicate its kinetic stability and polarizability.
Electronic Transitions: The promotion of an electron from the HOMO to the LUMO is the primary electronic transition, often corresponding to the longest wavelength absorption in a UV-Vis spectrum. Analysis of the spatial distribution of these orbitals would show where electron density is donated from (HOMO) and accepted to (LUMO) during chemical reactions.
Specific calculations detailing the HOMO-LUMO gap and orbital distributions for this compound are not present in the reviewed literature.
Acidity (pKa) Prediction and Electrostatic Potential Surface Analysis
Computational methods can provide valuable insights into the physicochemical properties of a molecule, such as its acidity, and visualize its charge distribution.
Acidity (pKa) Prediction: The acid dissociation constant (pKa) is a measure of a molecule's acidity. For this compound, computational models can predict the pKa of the carboxylic acid proton. This is typically done by calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment.
Electrostatic Potential (ESP) Surface Analysis: An ESP map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, an ESP map would highlight the acidic nature of the carboxylic proton (a region of high positive potential) and the electron-rich areas around the nitrogen and oxygen atoms.
Molecular Docking and Binding Affinity Predictions for Interaction with Biological Targets (Mechanistic Focus)
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular docking and binding affinity of this compound with any biological targets. While research exists on the computational analysis of other pyridazine derivatives, this particular compound has not been the subject of published in silico investigations into its binding mechanisms. Therefore, no data is available to present on its predicted interactions, binding energies, or specific amino acid contacts with proteins or other biological macromolecules.
Advanced Molecular Dynamics Simulations
There are currently no publicly available studies detailing advanced molecular dynamics simulations for this compound. Consequently, information regarding its solution behavior, conformational dynamics, or the stability of its interactions with potential biological partners from a simulation perspective is not available. Such studies would be valuable in elucidating the compound's behavior in a physiological environment but have not yet been reported.
Chemical Reactivity and Derivatization Studies of 6 Methanesulfonylpyridazine 3 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group in 6-methanesulfonylpyridazine-3-carboxylic acid serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are fundamental in modifying the compound's physicochemical properties and for constructing more complex molecules.
Ester Formation (e.g., methyl, ethyl esters)
The esterification of this compound can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid or by forming a more reactive intermediate.
One documented method for a similar compound, 6-chloropyridazine-3-carboxylic acid, involves conversion to the acyl chloride followed by reaction with an alcohol. This two-step process is often efficient for preparing esters of heteroaromatic carboxylic acids. While specific examples for the methanesulfonyl analog are not detailed in the provided literature, the general principles of esterification are applicable.
Table 1: General Conditions for Ester Formation
| Reagent/Catalyst | Solvent | Temperature | Product |
| SOCl₂ then ROH | Dichloromethane (B109758) | Room Temperature | Corresponding Ester |
| H₂SO₄ (catalytic) | ROH (excess) | Reflux | Corresponding Ester |
Amide and Hydrazide Synthesis
The synthesis of amides and hydrazides from this compound is a key transformation for creating compounds with potential biological activity. These derivatives are typically formed by activating the carboxylic acid followed by reaction with an amine or hydrazine (B178648).
Amide bond formation can be facilitated by coupling agents that convert the carboxylic acid into a more reactive species. For instance, the use of methanesulfonyl chloride and N-methylimidazole can activate the acid for reaction with amines. google.com This method has been shown to be effective for a range of aryl and heteroaryl carboxylic acids. google.com Another common method involves the initial conversion of the carboxylic acid to its acid chloride, which then readily reacts with amines to form the desired amide.
Hydrazide synthesis follows a similar pathway, where the activated carboxylic acid or its ester derivative is treated with hydrazine hydrate.
Table 2: Reagents for Amide and Hydrazide Synthesis
| Reagent 1 | Reagent 2 | Product Type |
| SOCl₂ | RNH₂ | Amide |
| Methanesulfonyl chloride, N-methylimidazole | RNH₂ | Amide |
| Ester derivative | N₂H₄·H₂O | Hydrazide |
Conversion to Acid Chlorides, Anhydrides, and Active Esters
To facilitate the formation of amides and esters, this compound can be converted into more reactive intermediates such as acid chlorides, anhydrides, or active esters. The preparation of the acid chloride is a common strategy, typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-methanesulfonylpyridazine-3-carbonyl chloride is a highly reactive intermediate that can be used directly for subsequent reactions without extensive purification.
Decarboxylation Reactions and Conditions
The decarboxylation of pyridazine (B1198779) carboxylic acids, particularly those bearing electron-withdrawing groups, is a reaction of synthetic interest. The presence of the methanesulfonyl group at the 6-position is expected to facilitate the removal of the carboxyl group at the 3-position under certain conditions.
Studies on related pyridine (B92270) carboxylic acids have shown that electron-withdrawing substituents can significantly influence the rate of decarboxylation. For instance, the decarboxylation of 2-pyridone-3-carboxylic acids can be achieved using potassium carbonate in toluene (B28343) at elevated temperatures. The electron-withdrawing nature of the pyridone carbonyl group in that case promotes the reaction. Given the strong electron-withdrawing character of the methanesulfonyl group, it is plausible that this compound could undergo decarboxylation under similar thermally-induced, base-catalyzed conditions. However, specific experimental conditions and yields for this transformation are not extensively documented in the available literature.
Reactivity of the Pyridazine Ring System
The pyridazine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the powerful electron-withdrawing methanesulfonyl group. This electronic feature makes the ring susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution at the 6-Position (e.g., displacement of sulfonyl group)
The methanesulfonyl group at the 6-position of the pyridazine ring is a potent activating group for nucleophilic aromatic substitution (SNAr). It functions as a good leaving group, allowing for its displacement by a variety of nucleophiles. This reactivity is analogous to that of halo-pyridazines, which are well-known to undergo SNAr reactions.
A relevant example is the synthesis of 6-methoxypyridazine-3-carboxylic acid from 6-chloropyridazine-3-carboxylic acid, where the chloride is displaced by a methoxide (B1231860) ion. google.com This demonstrates the susceptibility of the 6-position of the pyridazine ring to nucleophilic attack, a reactivity that is expected to be similar or even enhanced for the methanesulfonyl analogue due to the excellent leaving group ability of the methanesulfinate (B1228633) anion. Common nucleophiles that could potentially displace the sulfonyl group include alkoxides, amines, and thiols, providing a pathway to a wide array of 6-substituted pyridazine-3-carboxylic acid derivatives.
Table 3: Potential Nucleophiles for Substitution at the 6-Position
| Nucleophile | Potential Product |
| RO⁻ (e.g., CH₃O⁻) | 6-Alkoxypyridazine-3-carboxylic acid |
| RNH₂ | 6-(Alkylamino)pyridazine-3-carboxylic acid |
| RS⁻ | 6-(Alkylthio)pyridazine-3-carboxylic acid |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, this reaction pathway is generally not observed for this compound. The pyridazine core is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which significantly deactivates the ring towards attack by electrophiles.
This inherent lack of reactivity is further intensified by the presence of two powerful electron-withdrawing groups:
Methanesulfonyl group (-SO₂CH₃): This group strongly withdraws electron density from the ring through both inductive and resonance effects.
Carboxylic acid group (-COOH): This group also deactivates the ring through its electron-withdrawing inductive effect.
The cumulative effect of the diazine core and these two substituents reduces the electron density of the pyridazine ring to a degree that makes it exceptionally resistant to attack by even strong electrophiles. Consequently, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not considered feasible transformations for this compound.
Metallation and Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the pyridazine core of this compound, such reactions are theoretically possible but face significant practical challenges.
Direct C-H metallation of the pyridazine ring at the C4 or C5 positions is difficult. The presence of the acidic proton on the carboxylic acid group would quench most strong organometallic bases (e.g., organolithium reagents) required for deprotonation. Therefore, protection of the carboxylic acid, for instance as an ester, would be a necessary prerequisite for such a strategy.
A more common approach for functionalizing pyridazine rings involves the use of a pre-installed leaving group, typically a halide, at the desired position. For instance, a hypothetical 4-bromo or 5-bromo derivative of this compound could potentially undergo various cross-coupling reactions.
Table 1: Potential Cross-Coupling Reactions on a Halogenated Pyridazine Core
| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄ | C-C (Aryl) |
| Negishi Coupling | Organozinc Reagent (e.g., Ar-ZnCl) | Pd(OAc)₂ / SPhos | C-C (Aryl/Alkyl) |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) |
While these reactions are well-established for other pyridazine systems, there is a lack of specific literature precedent for their application to the this compound scaffold. Furthermore, the methanesulfonyl group itself can, in some contexts, participate in or be cleaved during certain catalytic cycles, adding another layer of complexity.
Chemical Transformations Involving the Methanesulfonyl Group
The methanesulfonyl group is a dominant functional group that strongly influences the molecule's reactivity, primarily by activating the C6 position for nucleophilic attack.
The most significant chemical transformation involving the methanesulfonyl group on this molecule is its function as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridazine ring, enhanced by the additional withdrawing power of the 3-carboxylic acid group, makes the C6 position highly electrophilic and susceptible to attack by nucleophiles.
Kinetic studies on related 3-substituted pyridazines have demonstrated that the methylsulfonyl group is an exceptionally labile leaving group. In reactions with sodium methoxide, a methylsulfonyl-substituted pyridazine was found to be approximately 90 times more reactive than its chloro-substituted counterpart. This high reactivity is attributed to the sulfonyl group's ability to stabilize the negative charge in the transition state and its capacity as a weak conjugate base upon departure.
A wide range of nucleophiles can displace the methanesulfonyl group, providing a versatile method for synthesizing various 6-substituted pyridazine-3-carboxylic acid derivatives.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxides | Sodium Methoxide (NaOMe) | 6-Alkoxy-pyridazine |
| Amines | Ammonia (NH₃), Alkylamines (RNH₂) | 6-Amino-pyridazine |
| Thiolates | Sodium Thiophenoxide (NaSPh) | 6-Arylthio-pyridazine |
This reactivity makes the methanesulfonyl group a key synthetic handle for the elaboration and diversification of the pyridazine scaffold.
The sulfur atom in the methanesulfonyl group is in its highest possible oxidation state (+6), and therefore, it cannot be further oxidized.
Conversely, reduction of the methanesulfonyl group, leading to the cleavage of the carbon-sulfur bond (reductive desulfonylation), is a chemically feasible process. While not specifically documented for this compound, catalytic methods for the reduction of aryl sulfones to the corresponding arenes have been developed. For example, cobalt-catalyzed systems using alkylmagnesium reagents as a hydride source have been shown to effectively reduce a range of aryl sulfones. Application of such a method to the target compound would be expected to yield pyridazine-3-carboxylic acid. This transformation could be useful if the removal of the sulfonyl group is desired at a late stage of a synthetic sequence.
Derivatization for Analytical Enhancement
For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization of the carboxylic acid group can significantly enhance performance. Carboxylic acids often exhibit poor retention on reversed-phase columns and can have suboptimal ionization efficiency. Chemical modification of the carboxyl group can address these issues.
The standard approach involves activating the carboxylic acid, commonly with a carbodiimide (B86325) reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a derivatizing agent, typically an amine. This converts the carboxylic acid into a more stable and analytically tractable amide. The choice of derivatizing agent is guided by the desired analytical improvement.
Table 3: Common Derivatization Strategies for Carboxylic Acids for LC-MS Analysis
| Derivatization Agent Type | Example Reagent | Purpose |
|---|---|---|
| Charge-Tagging Reagents | 3-Carboxy-N,N,N-trimethylpropan-1-aminium (AMPP) | Introduces a permanent positive charge, greatly enhancing ionization efficiency in positive-ion ESI-MS. |
| Hydrophobic Reagents | Benzylamine | Increases hydrophobicity, leading to better retention on reversed-phase chromatography columns. |
| Isotope-Labeling Reagents | ¹³C or ¹⁵N labeled amines | Used for quantitative analysis through stable isotope dilution methods, providing high accuracy and precision. |
| Fluorescent Reagents | 4-(Aminomethyl)acridone | Adds a fluorescent tag for highly sensitive detection by fluorescence detectors. |
These general methods are directly applicable to the carboxylic acid moiety of this compound to improve its chromatographic separation and enhance its detection limits in complex biological or environmental matrices.
Applications and Advanced Research Contexts of 6 Methanesulfonylpyridazine 3 Carboxylic Acid
Role as a Versatile Chemical Building Block in Complex Organic Synthesis
The pyridazine-3-carboxylic acid framework is a key constituent in the synthesis of more elaborate molecular architectures. The presence of multiple functional groups and heteroatoms provides reactive sites for a variety of chemical transformations, making it a versatile precursor for diverse chemical entities.
The pyridazine (B1198779) ring, activated by the carboxylic acid and methanesulfonyl groups, is a valuable starting point for constructing fused heterocyclic systems. These reactions often involve the cyclization or condensation onto the pyridazine core to form polycyclic structures with novel properties. For instance, the general class of pyridazine carboxylic acids can be utilized in multi-component reactions to build more complex N-heterocyclic rings, such as (pyrazolo)pyrimidines and (pyrazolo)pyridines. nih.gov Such fused systems are of significant interest in medicinal chemistry due to their rigid structures, which can precisely orient functional groups to interact with biological targets. The synthesis of heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid further illustrates the utility of carboxy-heterocycles in creating elaborate, fused molecular frameworks. researchgate.net While direct examples starting from 6-methanesulfonylpyridazine-3-carboxylic acid are highly specific, the underlying chemical principles demonstrate its potential for creating novel imidazo[4,5-h]quinoline-7-carboxylic acids and related structures. researchgate.net
Derivatives of pyridazine-3-carboxylic acid have been successfully employed as ligands for the synthesis of advanced coordination polymers and metal-organic frameworks. The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group can act as bidentate chelators, binding to metal ions to form well-defined supramolecular structures. mdpi.com
Recent research has demonstrated the formation of ruthenium(II) and ruthenium(III) complexes using pyridazine-3-carboxylic acid. mdpi.com In these structures, the ligand binds to the metal center through one of the pyridazine nitrogen donors and a carboxylate oxygen. mdpi.com The resulting metal complexes can form extended one- or two-dimensional polymeric chains, sometimes exhibiting honeycomb topologies. mdpi.com Such organized structures are foundational to the development of advanced materials with potential applications in catalysis, gas storage, and molecular sensing.
In Vitro Biological Probe Development and Mechanistic Investigations
The this compound scaffold is of significant interest in the development of molecular probes for studying biological systems. Its derivatives have been investigated for their ability to interact with and modulate the activity of various enzymes and receptors, providing valuable tools for elucidating biological mechanisms.
The structural features of this compound—a heterocyclic ring capable of hydrogen bonding, a carboxylic acid for ionic interactions or metal chelation, and a sulfonyl group for further interactions—make it a promising scaffold for designing enzyme inhibitors.
Dopamine (B1211576) β-hydroxylase: A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives has been synthesized and evaluated for inhibitory activity against dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine (B1679862). nih.gov In these studies, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor, with activity comparable to the well-known DBH inhibitor fusaric acid. nih.gov The general mechanism of DBH inhibitors involves disrupting the enzyme's catalytic activity, which leads to an increase in dopamine levels and a decrease in norepinephrine, thereby affecting blood pressure. researchgate.netmedchemexpress.com
ROCK2: While specific studies on this compound as a ROCK2 inhibitor are not prominent, related carboxylic acid derivatives have been explored. For example, (S)-6-methoxy-chroman-3-carboxylic acid amides have been identified as highly potent and selective ROCK2 inhibitors, with IC50 values in the low nanomolar range. nih.govresearchgate.net This highlights the general utility of heterocyclic carboxylic acids in the design of kinase inhibitors, where the carboxylate or a derivative can interact with key residues in the ATP-binding pocket.
MMP-13: The carboxylic acid moiety is a well-established zinc-binding group used in the design of inhibitors for matrix metalloproteinases (MMPs), including MMP-13, a key enzyme in the degradation of collagen in osteoarthritis. researchgate.net Structure-based design has led to the development of potent MMP-13 inhibitors based on biphenyl (B1667301) sulfonamide carboxylic acids. nih.gov The combination of a carboxylic acid and a sulfonamide/sulfonyl group in a rigid heterocyclic framework, such as that of this compound, aligns with the known pharmacophore for potent and selective MMP-13 inhibition. nih.govnih.gov
KDM5B/KDM4A: The histone lysine (B10760008) demethylase (KDM) family of enzymes represents another important target class. Research has shown that pyridine-based carboxylates, such as pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, can act as potent, cell-permeable dual inhibitors of the KDM4 and KDM5 families. acs.orgnih.gov These compounds function by chelating the active site Fe(II) ion, mimicking the binding of the native cofactor, 2-oxoglutarate. nih.gov The pyridazine-3-carboxylic acid scaffold is a bioisostere of the pyridine-based structures and is therefore a relevant core for designing novel KDM inhibitors. researchgate.netnih.gov
TRPC6: Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in various pathologies, and the discovery of small-molecule inhibitors is an active area of research. nih.gov While potent inhibitors have been identified from other chemical classes, such as aminoindanol (B8576300) and benzothiazole (B30560) amide derivatives, there is a continuous search for novel scaffolds. nih.govnih.gov The potential of pyridazine-based compounds for this target remains an area for future exploration.
α-Glucosidase: Numerous studies have demonstrated that pyridazine derivatives are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. scilit.com Novel series of pyridazine-triazole hybrids and pyridazine N-aryl acetamides have shown significantly greater inhibitory activity than the standard drug, acarbose. nih.govnih.gov For instance, one pyridazine-triazole derivative exhibited an IC50 value of 1.7 µM, which is approximately 100 times more potent than acarbose. nih.gov Docking and kinetic studies suggest these compounds interact with the enzyme's active site through a combination of hydrophobic and hydrogen bonding interactions. nih.govresearchgate.net
Interactive Data Table: Inhibition of Various Enzymes by Pyridazine-3-Carboxylic Acid Derivatives and Related Compounds
| Target Enzyme | Derivative Class | Example Compound | Potency (IC50) | Mechanism Notes |
|---|---|---|---|---|
| Dopamine β-hydroxylase | 6-Alkylaminopyridazine-3-carboxylic acid | 6-Benzylaminopyridazine-3-carboxylic acid | Comparable to fusaric acid | Inhibition of norepinephrine synthesis |
| MMP-13 | Biphenyl sulfonamide carboxylic acids | (Structure-specific) | Sub-nanomolar to low nanomolar | Zinc chelation via carboxylic acid |
| KDM4B/KDM5B | Pyrido[3,4-d]pyrimidin-4(3H)-one | Compound 54k | KDM4B: 31 nM / KDM5B: 23 nM | Binds to Fe(II) in active site |
| α-Glucosidase | Pyridazine-triazole hybrid | Compound 10k | 1.7 µM | Binds to active site via H-bonds |
| α-Glucosidase | Pyridazine N-aryl acetamide | Compound 7a | 70.1 µM | Potent inhibition compared to acarbose |
Heterocyclic carboxylic acids are foundational scaffolds in the design of selective receptor ligands. The defined geometry of the ring system combined with the interaction capabilities of the carboxylic acid group allows for precise tuning of binding affinity and selectivity. For example, the related 4-quinolone-3-carboxylic acid motif has been extensively used to develop potent and highly selective ligands for the cannabinoid-2 (CB2) receptor. nih.gov By modifying substituents on the heterocyclic core and converting the carboxylic acid to bioisosteric linkers like 1,2,3-triazoles, researchers have been able to modulate the physicochemical properties and pharmacodynamic profiles of these ligands. nih.gov This approach demonstrates the potential of the this compound scaffold for similar applications in designing ligands for G-protein coupled receptors (GPCRs) or other receptor families. The pyridazine ring offers unique dipole and hydrogen-bonding characteristics that can be exploited for specific target recognition. nih.gov
The antioxidant potential of pyridazine derivatives has been investigated through computational methods. researchgate.net These studies analyze the capacity of these molecules to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). researchgate.net The calculations of bond dissociation enthalpies and ionization potentials help to predict which derivatives are most likely to be effective hydrogen or electron donors, which is key to their antioxidant action. researchgate.net While experimental data on this compound itself is limited, related heterocyclic carboxylic acids, such as tetrahydro-β-carbone-3-carboxylic acids, have shown activity as scavengers of hydroxyl radicals, one of the most damaging reactive oxygen species. nih.gov The electronic properties conferred by the sulfonyl group and the pyridazine ring could influence the molecule's ability to stabilize radical species, making it a candidate for further investigation into its reactive species scavenging capabilities.
Structure-Activity Relationship (SAR) Studies in Non-Clinical Models
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, the specific arrangement and properties of its core pyridazine ring and its functional groups—the methanesulfonyl and carboxylic acid moieties—are critical determinants of its chemical behavior and potential biological interactions. Although detailed SAR studies specifically for this compound are not extensively published, principles derived from related pyridazine, sulfonamide, and carboxylic acid-containing molecules provide a strong basis for analysis. Pyridazine derivatives, in general, are known to possess a wide spectrum of biological activities .
Contribution of the Methanesulfonyl Group to Biological or Chemical Activity
The methanesulfonyl (-SO₂CH₃) group is a pivotal functional group that significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. As a derivative of the broader sulfonamide class, this group is associated with a wide range of pharmacological effects, including antimicrobial and antitumor activities researchgate.netnih.gov.
The primary contributions of the methanesulfonyl group include:
Electronic Effects : The sulfonyl group is a strong electron-withdrawing group. This property decreases the electron density of the pyridazine ring, influencing its reactivity and the pKa of the entire molecule. This electronic modulation can affect how the molecule interacts with biological targets, such as enzyme active sites or receptors.
Hydrogen Bonding Capability : The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. This allows for the formation of stable interactions with hydrogen bond donors (like -NH or -OH groups) found in amino acid residues of proteins, which can be crucial for binding affinity and specificity.
Physicochemical Properties : The inclusion of a methanesulfonyl group generally increases the polarity and water solubility of a compound while also enhancing its metabolic stability. Its resistance to metabolic degradation can prolong the compound's half-life in biological systems. Compounds containing sulfonamide moieties have demonstrated a wide array of biological activities, including antibacterial, antitumor, antiviral, and anti-inflammatory properties researchgate.netnih.gov.
| Property of Methanesulfonyl Group | Influence on Molecular Profile | Potential Biological Consequence |
|---|---|---|
| Strong Electron-Withdrawing Nature | Modulates electron density on the pyridazine ring. | Alters binding affinity to electron-rich biological targets. |
| Hydrogen Bond Acceptor | Forms directed hydrogen bonds via sulfonyl oxygens. | Enhances binding specificity and strength to protein targets. rug.nl |
| Increased Polarity | Improves aqueous solubility. | Affects pharmacokinetics and distribution in biological systems. |
| Metabolic Stability | Resists common metabolic pathways. | Potentially increases the in vivo half-life of the compound. |
Role of the Carboxylic Acid Moiety in Molecular Interactions
The carboxylic acid (-COOH) group at the 3-position of the pyridazine ring is a key pharmacophoric feature. This functional group is prevalent in a vast number of therapeutic agents due to its ability to engage in multiple types of molecular interactions. rug.nlnih.gov
Key roles of the carboxylic acid moiety include:
Ionization and Electrostatic Interactions : At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge allows for strong, long-range electrostatic or ionic interactions with positively charged residues on a biological target, such as arginine, lysine, or histidine.
Hydrogen Bonding : The carboxylic acid group is an excellent hydrogen bond donor (via the -OH) and acceptor (via both the carbonyl and hydroxyl oxygens). This dual nature enables it to form multiple, highly directional hydrogen bonds, which are critical for anchoring a molecule within a specific binding pocket. rug.nl
Chelation and Metal Binding : The carboxylate group can act as a ligand, coordinating with metal ions that may be present as cofactors in enzyme active sites.
Solubility : The ability of the carboxylic acid to ionize significantly enhances the water solubility of the parent molecule, which is often a desirable property for drug candidates.
While essential for activity, the carboxylic acid group can sometimes present challenges in drug design, such as limited ability to cross biological membranes or susceptibility to certain metabolic pathways. researchgate.netnih.gov This has led to the development of bioisosteres, which are other functional groups (like tetrazoles) that can mimic the key interactions of a carboxylic acid while offering improved pharmacokinetic properties. rug.nlnih.gov
| Interaction Type | Mediated by Carboxylic Acid Moiety | Significance in Biological Context |
|---|---|---|
| Electrostatic/Ionic | The carboxylate anion (-COO⁻) interacts with positively charged amino acids (e.g., Lys, Arg). | Provides strong, long-range attraction to the target protein. rug.nl |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | Orients the molecule precisely within a binding site for optimal activity. rug.nl |
| Metal Coordination | Can chelate essential metal ions (e.g., Zn²⁺, Mg²⁺) in enzyme active sites. | Can be critical for enzyme inhibition mechanisms. |
Positional Isomer Effects on Reactivity and Function
For instance, moving the methanesulfonyl group from the 6-position to the 4- or 5-position would:
Alter Steric Profile : A change in position could introduce steric hindrance, preventing the molecule from fitting optimally into a binding site that accommodates the 6-substituted isomer.
Modify Electronic Properties : The electron-withdrawing effect of the sulfonyl group would influence the ring nitrogens and the carboxylic acid differently depending on its location, altering pKa values and the molecule's reactivity.
Change Interaction Geometry : The spatial relationship between the hydrogen-bonding sulfonyl group and the ionizable carboxylic acid is critical. An optimal distance and orientation are often required for simultaneous, cooperative binding to a biological target. Studies on other heterocyclic systems have shown that positional and geometrical isomers can exhibit significant differences in biological potency; for example, a linearly attached functional group in one series of oxazolidinones showed greater antibacterial potency compared to its angularly attached isomer. nih.gov Similarly, ortho, meta, and para isomers of substituted aromatic compounds can be differentiated by their unique fragmentation patterns in mass spectrometry, which arise from differences in electronic stabilization and steric effects. nih.gov Therefore, it is highly probable that isomers of this compound would display distinct biological and chemical profiles.
Coordination Chemistry and Metal Complexation Studies
While specific studies on the metal complexes of this compound are not widely reported, the coordination chemistry of closely related pyridazine carboxylic acids is well-documented. These compounds are effective ligands for a variety of metal ions due to the presence of multiple potential donor atoms.
The pyridazine-3-carboxylic acid scaffold typically acts as a bidentate ligand, coordinating to metal centers through two primary sites:
A Nitrogen Atom of the Pyridazine Ring : One of the ring nitrogens can donate its lone pair of electrons to form a coordinate bond with a metal ion.
An Oxygen Atom of the Carboxylate Group : Following deprotonation, the carboxylate group coordinates to the metal ion through one of its oxygen atoms.
This bidentate N,O-coordination results in the formation of a stable five-membered chelate ring with the metal center. Research on pyridazine-3-carboxylic acid (the parent compound without the methanesulfonyl group) has shown that it forms stable complexes with ruthenium. mdpi.com In these complexes, the ligand was confirmed to bind to the metal ion through one nitrogen of the pyridazine ring and one oxygen of the carboxylate group. mdpi.com Similar coordination modes are observed for other pyridine (B92270) and pyridazine carboxylates with a range of transition metals, including copper(II), gallium(III), and manganese(II). tandfonline.comdergipark.org.trnih.gov
The presence of the methanesulfonyl group at the 6-position is not expected to interfere with this primary coordination mode. While the sulfonyl oxygens could potentially act as weak donor sites, the N,O-chelation from the pyridazine ring and the carboxylate group is electronically and sterically much more favorable. The electron-withdrawing nature of the methanesulfonyl group would, however, influence the electron density on the pyridazine ring, which could subtly modulate the strength of the metal-ligand bonds.
| Ligand | Metal Ion(s) | Observed Coordination Mode | Reference |
|---|---|---|---|
| Pyridazine-3-carboxylic acid | Ruthenium(II), Ruthenium(III) | Bidentate, via a ring nitrogen and a carboxylate oxygen. | mdpi.com |
| 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | Copper(II) | Forms a zero-dimensional complex structure. | tandfonline.com |
| Pyridine-2-carboxylic acid | Manganese(II), Nickel(II), Copper(II) | Bidentate, via the pyridine nitrogen and a carboxylate oxygen. | dergipark.org.tr |
| Pyridine carboxylic acids (general) | Gallium(III) | O-monodentate mode for carboxylate predicted from IR; O,N,O-tridentate for chelating ligands. | nih.gov |
Future Research Directions and Emerging Challenges for 6 Methanesulfonylpyridazine 3 Carboxylic Acid
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to synthetic chemistry. researchgate.netnih.gov For 6-methanesulfonylpyridazine-3-carboxylic acid, future research will undoubtedly focus on developing environmentally benign synthetic routes. Traditional methods for the synthesis of related pyridazine (B1198779) carboxylic acids often involve multi-step processes that may utilize harsh reagents and generate significant waste. google.com
Future green approaches could include:
Use of Greener Solvents: Replacing conventional organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov
Catalytic Methods: Employing catalytic, rather than stoichiometric, reagents to improve atom economy and reduce waste. sci-hub.se This could involve the use of metal catalysts or organocatalysts for key bond-forming reactions.
Microwave and Ultrasound-Assisted Synthesis: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced energy consumption.
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Waste Prevention | Designing synthetic routes with high atom economy. |
| Safer Solvents and Auxiliaries | Use of water, bio-solvents, or solvent-free conditions. sci-hub.se |
| Design for Energy Efficiency | Microwave-assisted or ultrasound-assisted reactions to reduce reaction times and energy input. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the pyridazine core. |
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The dual functionality of this compound, with its carboxylic acid and sulfonyl groups, presents a rich platform for chemical modification and the synthesis of novel derivatives. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing access to a wide range of derivatives. niscpr.res.in The sulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the pyridazine ring and can itself be a site for chemical modification.
Future research in this area will likely focus on:
Systematic Derivatization: A systematic exploration of the derivatization of both the carboxylic acid and sulfonyl moieties to create a library of new compounds for screening in various applications.
Bioisosteric Replacements: The carboxylic acid or sulfonyl group could be replaced with other functional groups with similar steric and electronic properties (bioisosteres) to modulate the compound's biological activity.
Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to introduce a variety of substituents onto the pyridazine ring, thereby accessing a diverse chemical space.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. mdpi.com The integration of this compound synthesis into flow chemistry platforms represents a significant future research direction.
Key areas of exploration include:
Development of Continuous Synthesis Routes: Designing and optimizing a continuous, multi-step synthesis of the target molecule, potentially integrating in-line purification and analysis.
High-Throughput Screening: Utilizing automated flow synthesis platforms to rapidly generate a library of derivatives for high-throughput screening in drug discovery or materials science applications.
Accessing Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, potentially enabling novel chemical transformations that are not feasible in traditional batch reactors.
| Advantage of Flow Chemistry | Relevance to this compound Synthesis |
| Enhanced Safety | Better control over reaction temperature and pressure, especially for potentially exothermic steps. |
| Improved Reproducibility | Consistent reaction conditions lead to more reproducible yields and purity. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Automation | Integration with robotic systems for high-throughput synthesis and optimization. |
Advanced Computational Design of Analogues with Tailored Properties
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design of molecules with specific properties. mdpi.com For this compound, computational approaches can guide the synthesis of analogues with tailored biological or material properties.
Future research will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity, thereby guiding the design of more potent analogues.
Molecular Docking: Using molecular docking simulations to predict the binding modes of derivatives with biological targets, such as enzymes or receptors, to inform the design of targeted therapeutics. nih.govresearchgate.net
In Silico Prediction of Physicochemical Properties: Employing computational methods to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development and materials science applications.
Expanded Applications in Emerging Fields of Chemical Science
While the current applications of this compound are not well-defined, the broader class of pyridazine derivatives has shown promise in a variety of fields, including medicinal chemistry and materials science. rjptonline.orgliberty.edu Future research will aim to uncover and expand the applications of this specific molecule.
Potential emerging applications include:
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The pyridazine core is present in a number of biologically active compounds. rjptonline.orgrsc.org
Materials Science: The unique electronic properties conferred by the sulfonyl group and the pyridazine ring could make this compound and its derivatives interesting candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Agrochemicals: Pyridazine derivatives have been investigated for their potential as herbicides, insecticides, and fungicides.
Challenges in Scalable Synthesis and Purification for Industrial Academic Research
The transition from laboratory-scale synthesis to industrial production is often fraught with challenges, and this compound is unlikely to be an exception. researchgate.net A patent for the related 6-methoxypyridazine-3-carboxylic acid highlights a multi-step synthesis that could present scalability issues. google.com
Anticipated challenges include:
Cost of Starting Materials: The availability and cost of the starting materials for the synthesis will be a critical factor in its economic viability.
Reaction Optimization for Scale-Up: Reactions that work well on a small scale may not be directly translatable to a larger scale. Issues such as heat transfer, mixing, and reagent addition rates need to be carefully optimized. drugdiscoverytrends.com
Purification: Developing efficient and scalable purification methods to obtain the final product with high purity is often a significant hurdle. Crystallization is a common method, but achieving consistent crystal form (polymorphism) can be challenging. drugdiscoverytrends.com
Waste Management: The management and disposal of waste generated during the synthesis and purification processes become increasingly important at an industrial scale. uk-cpi.com
| Challenge | Potential Mitigation Strategy |
| High Cost of Reagents | Development of synthetic routes from cheaper, more readily available starting materials. |
| Inefficient Heat Transfer | Use of specialized reactors, such as flow reactors, that offer better heat exchange. |
| Difficult Purification | Development of robust crystallization procedures or alternative purification techniques like preparative chromatography. |
| Polymorphism | Thorough screening and control of crystallization conditions to ensure consistent crystal form. drugdiscoverytrends.com |
In-Depth Mechanistic Studies of Select Chemical and Biological Interactions
A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational application and the design of improved analogues. Future research will need to focus on elucidating these fundamental aspects.
Key areas for mechanistic investigation include:
Reaction Mechanism Studies: Detailed kinetic and computational studies to understand the mechanisms of key synthetic steps, which can aid in reaction optimization.
Elucidation of Biological Mechanisms of Action: If the compound shows biological activity, in-depth studies will be required to identify its molecular target and elucidate its mechanism of action.
Understanding Structure-Property Relationships: A systematic investigation of how modifications to the chemical structure affect the compound's physicochemical and biological properties.
Q & A
Q. What are the common synthetic routes for preparing 6-methanesulfonylpyridazine-3-carboxylic acid, and how are intermediates characterized?
The synthesis of pyridazine derivatives typically involves multistep reactions. A plausible route for this compound could start with the functionalization of pyridazine via sulfonation at the 6-position using methanesulfonyl chloride under controlled conditions. Subsequent carboxylation at the 3-position may involve hydrolysis of a nitrile or ester intermediate. For example, analogous methods for pyridazine-3-carboxylic acid derivatives use palladium-catalyzed cross-coupling or cyclization reactions . Key intermediates (e.g., esters, nitriles) should be characterized via -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. Melting points (mp) and HPLC retention times can further validate structural integrity .
Q. How can researchers optimize reaction yields for methanesulfonyl-group introduction in pyridazine systems?
Methanesulfonyl group installation often requires electrophilic substitution or nucleophilic displacement. Optimizing reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios of methanesulfonyl chloride to substrate is critical. Catalytic bases like triethylamine may enhance reactivity. Reaction progress should be monitored via TLC or in-situ FTIR to detect sulfonyl-group incorporation (characteristic S=O stretches at ~1350–1150 cm) .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular formula. -NMR can identify aromatic protons and methanesulfonyl methyl groups (singlet at ~3.3 ppm). IR spectroscopy verifies carboxylic acid (broad O-H stretch ~2500–3000 cm) and sulfonyl functionalities. Purity should be assessed via reverse-phase HPLC with UV detection (λ ~254 nm) and a C18 column .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., inconsistent IC values) may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize protocols (e.g., use identical cell passage numbers, serum-free media).
- Validate compound stability under assay conditions via LC-MS.
- Compare results with structurally similar controls (e.g., pyridazine-3-carboxylic acid analogs from published studies) .
Statistical methods like ANOVA with post-hoc tests (e.g., Bonferroni correction) can identify significant differences .
Q. What mechanistic insights can be gained from studying the interaction of this compound with mTOR/p70S6K signaling pathways?
Pyridazine derivatives have shown autophagy-inducing effects via mTOR inhibition. For this compound, researchers should:
- Perform Western blotting to quantify mTOR, phosphorylated p70S6K, and autophagy markers (LC3-II, SQSTM1/p62) in treated cancer cells .
- Use siRNA knockdown or pharmacological inhibitors (e.g., rapamycin) to confirm pathway specificity.
- Correlate in vitro findings with xenograft models to assess translational relevance .
Q. How do electronic effects of the methanesulfonyl group influence the compound’s reactivity in medicinal chemistry applications?
The electron-withdrawing methanesulfonyl group may enhance electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., in prodrug design). Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactive sites. Comparative studies with non-sulfonylated analogs (via IC or binding assays) can quantify electronic contributions to bioactivity .
Methodological and Safety Considerations
Q. What precautions are necessary for handling this compound in laboratory settings?
- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of fine particles.
- Store the compound in a desiccator at 2–8°C to prevent hydrolysis of the sulfonyl or carboxylic acid groups .
Q. How can researchers address solubility challenges in biological assays?
The compound’s solubility in aqueous buffers may be limited. Strategies include:
- Preparing stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).
- Using co-solvents like PEG-400 or cyclodextrins.
- Derivatizing the carboxylic acid as a sodium salt for improved hydrophilicity .
Data Reproducibility and Validation
Q. What validation steps ensure reproducibility in synthetic protocols?
Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
